molecular formula C15H23NOS B14388904 S-(8-Aminooctyl) benzenecarbothioate CAS No. 88313-90-0

S-(8-Aminooctyl) benzenecarbothioate

Cat. No.: B14388904
CAS No.: 88313-90-0
M. Wt: 265.4 g/mol
InChI Key: ZBFHBDQYMKELSC-UHFFFAOYSA-N
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Description

S-(8-Aminooctyl) benzenecarbothioate is a synthetic thioester derivative characterized by a benzene ring linked to a thioate group (S-CO-O-) and an 8-aminooctyl side chain.

Properties

CAS No.

88313-90-0

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

S-(8-aminooctyl) benzenecarbothioate

InChI

InChI=1S/C15H23NOS/c16-12-8-3-1-2-4-9-13-18-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13,16H2

InChI Key

ZBFHBDQYMKELSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCCCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(8-Aminooctyl) benzenecarbothioate typically involves the reaction of 8-aminooctanol with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: S-(8-Aminooctyl) benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzenecarbothioate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted benzenecarbothioate derivatives.

Scientific Research Applications

S-(8-Aminooctyl) benzenecarbothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(8-Aminooctyl) benzenecarbothioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzenecarbothioate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of S-(8-Aminooctyl) benzenecarbothioate, emphasizing substituent variations and their implications:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight Key Applications
This compound 8-Aminooctyl thioester Not provided C₁₅H₂₃NOS₂ ~305.5 g/mol Hypothesized: Drug delivery, polymer modification
S-(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl) benzenecarbothioate Thiadiazole-thione group 51988-14-8 C₉H₇N₃OS₃ 285.4 g/mol Crosslinking agent for chlorinated polyethylene (CPE)
S-Triphenylplumbyl benzenecarbothioate Triphenylplumbyl group 1802-86-4 C₂₅H₂₀PbS₂ 599.7 g/mol Organometallic research, potential catalytic applications
Benfotiamine (S-[2-...] benzenecarbothioate) Phosphorylated pentenyl-amino-pyrimidine 22457-89-2 C₂₃H₃₃N₄O₆PS₂ 580.7 g/mol Clinical use: Treatment of diabetic neuropathy
S-(4-Chlorophenyl) benzenecarbothioate 4-Chlorophenyl group 4906-35-8 C₁₃H₉ClOS 248.7 g/mol Research: Intermediate in organic synthesis

Key Comparative Insights

Bioactivity and Pharmacological Potential
  • Benfotiamine (): Unlike this compound, benfotiamine incorporates a phosphorylated side chain and a pyrimidine moiety, enabling its role as a thiamine prodrug. Its clinical efficacy in neuropathy highlights the importance of functional group modifications for bioavailability and target specificity .
  • S-(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl) benzenecarbothioate (): The thiadiazole-thione group enhances reactivity as a crosslinker in polymers, a property less likely in the 8-aminooctyl variant due to its linear aliphatic chain.
Solubility and Stability
  • The 8-aminooctyl chain in this compound likely improves water solubility compared to aromatic substituents (e.g., 4-chlorophenyl in ). However, steric hindrance from the long alkyl chain may reduce enzymatic stability compared to smaller analogs like benfotiamine.

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